molecular formula C9H9ClN2O B1419473 5-Methyl-1H-benzoimidazole-2-carbaldehyde hydrochloride CAS No. 1185304-18-0

5-Methyl-1H-benzoimidazole-2-carbaldehyde hydrochloride

Cat. No. B1419473
M. Wt: 196.63 g/mol
InChI Key: UXMGUQOZKBIBOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-1H-benzoimidazole-2-carbaldehyde hydrochloride is a biochemical compound with the molecular formula C9H8N2O•HCl and a molecular weight of 196.63 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of 5-Methyl-1H-benzoimidazole-2-carbaldehyde hydrochloride consists of a benzimidazole ring with a methyl group at the 5th position and a carbaldehyde group at the 2nd position . The hydrochloride indicates that a hydrogen chloride (HCl) is also part of the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Methyl-1H-benzoimidazole-2-carbaldehyde hydrochloride include a molecular weight of 196.63 and a molecular formula of C9H8N2O•HCl . Additional properties such as melting point, boiling point, and solubility are not provided in the available resources.

Scientific Research Applications

Synthesis and Characterization

"5-Methyl-1H-benzoimidazole-2-carbaldehyde hydrochloride" is involved in the synthesis and characterization of novel compounds. For instance, it serves as a building block in the creation of new derivatives with potential biological activities. Researchers have utilized it to synthesize a range of compounds by modifying the N-1 atom of the imidazole ring or by converting it into different heterocyclic compounds like benzoxazole, benzothiazole, and benzoimidazole derivatives. These synthesized compounds are further investigated for their biological activities, showcasing the compound's role in medicinal chemistry (Orhan et al., 2019).

Anticancer Properties

Research has also explored the anticancer properties of compounds derived from "5-Methyl-1H-benzoimidazole-2-carbaldehyde hydrochloride". A study conducted a combinatorial synthesis of derivatives and tested them for their in vitro anticancer activity. The findings revealed that some of these compounds exhibited weak to medium anticancer activity against various cancer cell lines, indicating the potential therapeutic applications of derivatives synthesized from this compound (Horishny et al., 2021).

Antimicrobial Activity

The antimicrobial activity of Schiff bases derived from "5-Methyl-1H-benzoimidazole-2-carbaldehyde hydrochloride" has been investigated. These studies synthesized Schiff bases incorporating the compound and evaluated their antimicrobial efficacy against various microorganisms. The derivatives showed moderate activity, suggesting the utility of these compounds in developing new antimicrobial agents (Mallandur et al., 2017).

Oxidation Studies

Oxidation studies involving derivatives of "5-Methyl-1H-benzoimidazole-2-carbaldehyde hydrochloride" have provided insights into the chemical behavior and stability of these compounds under various conditions. Such research helps in understanding the structural transformations and potential applications of these compounds in different chemical reactions (Aleksandrov et al., 2011).

Molecular Structures and Supramolecular Assembly

The compound also plays a role in the study of molecular structures and supramolecular assembly. Research has focused on understanding the crystal structures, molecular interactions, and assembly mechanisms of derivatives, which are crucial for designing materials with specific properties and applications (Cuartas et al., 2017).

Future Directions

The future directions of research involving 5-Methyl-1H-benzoimidazole-2-carbaldehyde hydrochloride are not specified in the available resources. Given its use in proteomics research , it could potentially be involved in studies exploring protein function, interactions, or structure.

properties

IUPAC Name

6-methyl-1H-benzimidazole-2-carbaldehyde;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O.ClH/c1-6-2-3-7-8(4-6)11-9(5-12)10-7;/h2-5H,1H3,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXMGUQOZKBIBOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30663001
Record name 6-Methyl-1H-benzimidazole-2-carbaldehyde--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30663001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-1H-benzoimidazole-2-carbaldehyde hydrochloride

CAS RN

1185304-18-0
Record name 6-Methyl-1H-benzimidazole-2-carbaldehyde--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30663001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methyl-1H-benzoimidazole-2-carbaldehyde hydrochloride
Reactant of Route 2
Reactant of Route 2
5-Methyl-1H-benzoimidazole-2-carbaldehyde hydrochloride
Reactant of Route 3
Reactant of Route 3
5-Methyl-1H-benzoimidazole-2-carbaldehyde hydrochloride
Reactant of Route 4
Reactant of Route 4
5-Methyl-1H-benzoimidazole-2-carbaldehyde hydrochloride
Reactant of Route 5
Reactant of Route 5
5-Methyl-1H-benzoimidazole-2-carbaldehyde hydrochloride
Reactant of Route 6
5-Methyl-1H-benzoimidazole-2-carbaldehyde hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.